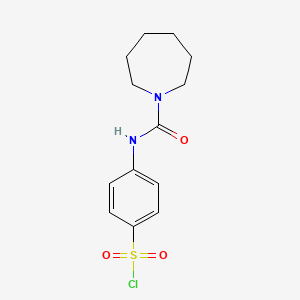
((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a tetrahydropyran ring with an amino group and a hydroxymethyl group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and other related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2S,4S)-4-aminotetrahydro-2H-pyran-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone or aldehyde in the presence of hydrogen gas . This approach is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In organic chemistry, ((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. Its structure allows for the exploration of various biochemical pathways and interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a scaffold for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which ((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- ((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol
- (2S-cis)-2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol
- ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol
Uniqueness
((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,4S)-4-aminooxan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |
InChI Key |
AORHCDNTOFUFGO-WDSKDSINSA-N |
Isomeric SMILES |
C1CO[C@@H](C[C@H]1N)CO |
Canonical SMILES |
C1COC(CC1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


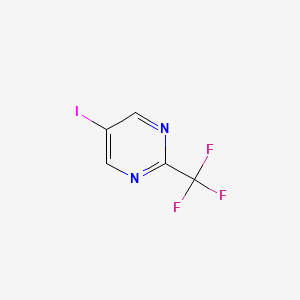


![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
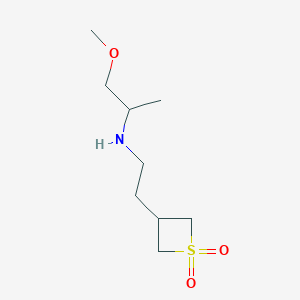
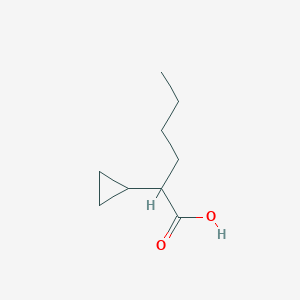
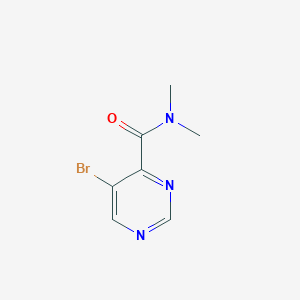
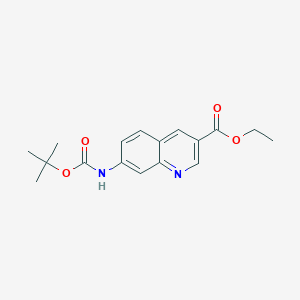
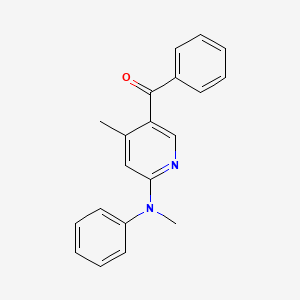
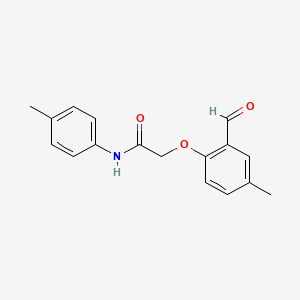
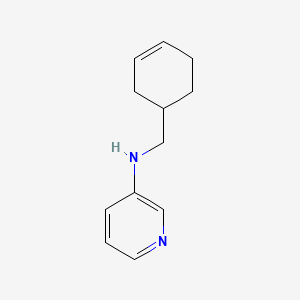
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
